molecular formula C9H11IN2O4 B6262653 3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate CAS No. 335349-54-7

3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate

Cat. No. B6262653
CAS RN: 335349-54-7
M. Wt: 338.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate, commonly referred to as DI-I-PPD, is an organic compound that is used in a variety of scientific and laboratory research applications. It is a white solid that is soluble in water and organic solvents, and is synthesized from 3,5-diethyl-4-iodo-1H-pyrazole and dicarboxylic acid. DI-I-PPD has a wide range of applications in the field of chemistry and biochemistry, and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

DI-I-PPD has a wide range of applications in scientific research. It has been used in the study of enzyme kinetics, protein-ligand interactions, and the study of biochemical pathways. It has also been used in the study of drug metabolism and pharmacokinetics, as well as in the study of drug-receptor interactions. DI-I-PPD has also been used in the study of enzyme inhibitors, and in the study of the structure and function of proteins.

Mechanism of Action

DI-I-PPD acts as an inhibitor of enzymes, such as proteases and phosphatases, by binding to the active sites of the enzymes. This binding prevents the enzymes from catalyzing the reactions they normally catalyze, thus inhibiting their activity. DI-I-PPD has also been shown to bind to and regulate the activity of certain proteins, such as G-protein coupled receptors.
Biochemical and Physiological Effects
DI-I-PPD has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of proteases and phosphatases, as well as to bind to and regulate the activity of certain proteins. It has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as to regulate the activity of G-protein coupled receptors. In addition, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of certain hormones, such as testosterone.

Advantages and Limitations for Lab Experiments

DI-I-PPD has several advantages for laboratory experiments. It is a relatively stable compound, and is soluble in both water and organic solvents. It is also highly selective in its inhibition of enzymes, and has a high percentage of DI-I-PPD in its reaction products. However, DI-I-PPD is also limited in its applications. It is not suitable for use in living systems, as it has not been shown to be safe for use in such systems.

Future Directions

DI-I-PPD has the potential to be used in a variety of future applications. It could be used to study the structure and function of proteins, as well as to study the regulation of G-protein coupled receptors. It could also be used to study the effects of drugs on enzymes involved in drug metabolism and pharmacokinetics. Additionally, DI-I-PPD could be used to study the effects of drugs on hormones, such as testosterone, and to study the effects of drugs on the immune system. Finally, DI-I-PPD could be used to study the effects of drugs on the nervous system, and to study the effects of drugs on gene expression.

Synthesis Methods

DI-I-PPD is synthesized from 3,5-diethyl-4-iodo-1H-pyrazole and dicarboxylic acid. The synthesis process begins with the reaction of 3,5-diethyl-4-iodo-1H-pyrazole and dicarboxylic acid in an aqueous solution. The reaction is carried out at room temperature and results in the formation of DI-I-PPD. The reaction is highly selective and yields a high percentage of DI-I-PPD.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3,5-diethyl-1H-pyrazole-4-carboxylic acid. This intermediate is then reacted with iodine and phosphorus trichloride to form 3,5-diethyl 4-iodo-1H-pyrazole-4-carboxylic acid. Finally, this compound is esterified with diethyl oxalate to yield the desired product.", "Starting Materials": [ "Ethyl acetoacetate", "Hydrazine hydrate", "Iodine", "Phosphorus trichloride", "Diethyl oxalate" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with hydrazine hydrate in the presence of a catalyst to form 3,5-diethyl-1H-pyrazole-4-carboxylic acid.", "Step 2: 3,5-diethyl-1H-pyrazole-4-carboxylic acid is reacted with iodine and phosphorus trichloride to form 3,5-diethyl 4-iodo-1H-pyrazole-4-carboxylic acid.", "Step 3: 3,5-diethyl 4-iodo-1H-pyrazole-4-carboxylic acid is esterified with diethyl oxalate in the presence of a catalyst to yield 3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate." ] }

CAS RN

335349-54-7

Product Name

3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate

Molecular Formula

C9H11IN2O4

Molecular Weight

338.1

Purity

95

Origin of Product

United States

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